molecular formula C14H17NO2 B14404304 2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide CAS No. 88091-12-7

2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide

Cat. No.: B14404304
CAS No.: 88091-12-7
M. Wt: 231.29 g/mol
InChI Key: SSCVPGIAHXKIMF-UHFFFAOYSA-N
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Description

2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide is a chemical compound with a molecular formula of C14H17NO2 It is a type of amide, characterized by the presence of a benzylidene group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide typically involves the condensation of benzaldehyde with an appropriate amide precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between benzaldehyde and 3-oxo-N-(propan-2-yl)butanamide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration, followed by drying and purification steps to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions and can be utilized in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

2-Benzylidene-3-oxo-N-(propan-2-yl)butanamide can be compared with other similar compounds, such as:

    Benzylideneacetone: Similar structure but lacks the amide group. It is used in organic synthesis and as a ligand in coordination chemistry.

    Benzylideneacetophenone: Contains a phenyl group instead of the amide group. It is known for its use in the synthesis of various organic compounds.

    Benzylideneacetylacetone: Contains an additional acetyl group. It is used in the synthesis of heterocyclic compounds and as a building block in organic chemistry.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its amide functionality allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88091-12-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-benzylidene-3-oxo-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H17NO2/c1-10(2)15-14(17)13(11(3)16)9-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,15,17)

InChI Key

SSCVPGIAHXKIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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